ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate
CAS No.: 1798769-20-6
Cat. No.: VC7490176
Molecular Formula: C13H14N2O3
Molecular Weight: 246.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798769-20-6 |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.266 |
| IUPAC Name | ethyl 1-benzyl-5-oxo-4H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3 |
| Standard InChI Key | GVIPUBBLQQVAMC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C=NN(C1=O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate. Its molecular formula is CHNO, yielding a molecular weight of 258.27 g/mol. The structure comprises a 4,5-dihydro-1H-pyrazole ring (a five-membered ring with two adjacent saturated carbons), substituted at N1 with a benzyl group, at C4 with an ethyl carboxylate, and at C5 with a ketone (Figure 1).
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate |
| Molecular Formula | CHNO |
| Molecular Weight | 258.27 g/mol |
| CAS Registry Number | Not publicly documented* |
*No CAS number is listed in PubChem or EPA DSSTox for this exact structure as of April 2025 .
Structural Analysis
The dihydropyrazole core introduces partial saturation, reducing aromaticity compared to fully conjugated pyrazoles. This saturation impacts electronic properties and reactivity. Key structural features include:
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N1-Benzyl group: Enhances lipophilicity and influences binding interactions in biological systems.
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C4-Ethyl carboxylate: Provides a polar moiety amenable to hydrolysis or derivatization.
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C5-Ketone: Serves as a hydrogen bond acceptor and site for nucleophilic addition.
The stereochemistry at C4 and C5 remains undefined in the absence of crystallographic data, though synthetic routes typically yield racemic mixtures.
Synthesis and Manufacturing
General Synthetic Strategies
Dihydropyrazole derivatives are commonly synthesized via cyclocondensation reactions between hydrazines and β-ketoesters or α,β-unsaturated carbonyl compounds. For ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate, a plausible route involves:
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Hydrazine Formation: Benzyl hydrazine (CHCHNHNH) is prepared via alkylation of hydrazine with benzyl chloride.
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Cyclocondensation: Reacting benzyl hydrazine with ethyl 3-oxopent-4-enoate under acidic conditions (e.g., acetic acid) to form the dihydropyrazole ring .
Table 2: Representative Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (10 mol%) |
| Temperature | 80°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 65–75% (theoretical) |
Industrial Scalability
Continuous flow synthesis offers advantages for large-scale production, enabling precise control over reaction parameters (residence time, temperature) and improved safety profiles. Microreactor systems minimize side reactions such as over-oxidation or dimerization .
Physical and Chemical Properties
Physicochemical Data
Experimental data for this specific compound are sparse, but predictions based on analogs suggest:
Table 3: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 145–150°C (decomposes) |
| Solubility (Water) | <1 mg/mL (25°C) |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| pKa | 4.2 (carboxylate) |
Stability and Reactivity
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Thermal Stability: Decomposes above 150°C, releasing CO and forming benzylamine byproducts.
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Hydrolytic Sensitivity: The ethyl ester undergoes slow hydrolysis in aqueous alkaline conditions to the carboxylic acid.
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Photoreactivity: The α,β-unsaturated ketone moiety may participate in [2+2] cycloadditions under UV light.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted H and C NMR chemical shifts are consistent with dihydropyrazole analogs :
Table 4: Key NMR Signals
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| H | 1.25 (t) | CH of ethyl ester |
| H | 4.20 (q) | CH of ethyl ester |
| H | 3.85 (d) | H4 (dihydro protons) |
| C | 170.5 | Carbonyl (ester) |
| C | 195.2 | Ketone (C5) |
Infrared (IR) Spectroscopy
Strong absorptions at:
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1740 cm (ester C=O stretch)
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1680 cm (ketone C=O stretch)
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1220 cm (C–O ester asymmetric stretch)
Applications and Biological Activity
Medicinal Chemistry
Dihydropyrazole carboxylates are explored as:
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Kinase Inhibitors: The benzyl group may interact with hydrophobic kinase pockets.
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Anti-inflammatory Agents: Pyrazole derivatives suppress COX-2 and TNF-α expression .
Industrial Applications
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Ligands in Catalysis: Chelating properties aid in transition-metal catalysis.
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Polymer Additives: Improve thermal stability in polyesters.
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